1-(3-aminophenyl)-2,3-dihydro-1H-imidazol-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(3-aminophenyl)-1H-imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-7-2-1-3-8(6-7)12-5-4-11-9(12)13/h1-6H,10H2,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHJILYDEPFCDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CNC2=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208927-08-6 | |
| Record name | 1-(3-aminophenyl)-2,3-dihydro-1H-imidazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-aminophenyl)-2,3-dihydro-1H-imidazol-2-one typically involves the reaction of 3-aminophenyl derivatives with imidazolone precursors under specific conditions. One common method involves the condensation of 3-aminophenylhydrazine with a suitable carbonyl compound, followed by cyclization to form the imidazolone ring. The reaction conditions often include the use of acidic or basic catalysts and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(3-aminophenyl)-2,3-dihydro-1H-imidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolone derivatives.
Reduction: Reduction reactions can convert the imidazolone ring to other functional groups.
Substitution: The aminophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolone derivatives with different functional groups, while substitution reactions can introduce various substituents on the aminophenyl group .
Scientific Research Applications
1-(3-aminophenyl)-2,3-dihydro-1H-imidazol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-aminophenyl)-2,3-dihydro-1H-imidazol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Imidazolone Derivatives
Key Observations :
- Substituent Effects : The introduction of a methyl group on the imidazolone ring (e.g., 5-methyl derivative) increases molecular weight and may enhance lipophilicity, influencing pharmacokinetic profiles . Chloro-methylphenyl variants (e.g., ) introduce steric and electronic effects that could alter synthetic pathways or biological activity .
Comparison :
Key Findings :
- Fluorophenyl-substituted analogs () are explored for central nervous system (CNS) applications, indicating that aromatic substituents can fine-tune blood-brain barrier penetration .
Physicochemical and Crystallographic Data
- Molecular Weight and Polarity: The target compound (189.22 g/mol) is lighter than its 5-methyl derivative (203.12 g/mol, ) but heavier than the 4-aminophenyl isomer (175.19 g/mol, ) .
- Crystallography : Alkyl-substituted benzimidazolones () demonstrate that chain length modifications (e.g., dodecyl vs. octyl) influence crystal packing and unit cell symmetry, though similar studies are lacking for the target compound .
Biological Activity
1-(3-aminophenyl)-2,3-dihydro-1H-imidazol-2-one is a compound of significant interest due to its potential biological activities. This compound belongs to the imidazole family, which is known for various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this compound based on available literature and experimental studies.
Structural Characteristics
The molecular formula of this compound is . Its structural representation includes an imidazole ring fused with a phenyl group substituted with an amino group. The SMILES notation for the compound is C1=CC(=CC(=C1)N2C=CNC2=O)N, indicating the presence of nitrogen atoms that may contribute to its biological activity.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound:
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have been shown to possess antibacterial and antifungal activities. The Minimum Inhibitory Concentration (MIC) values for related compounds range from to mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Imidazole derivatives are also recognized for their anticancer effects. A related study demonstrated that certain imidazole compounds displayed significant cytotoxicity against various cancer cell lines, including osteosarcoma (U2OS) and cervical carcinoma (HeLa), with IC50 values as low as . This suggests that this compound may have similar anticancer properties.
Research Findings and Case Studies
Several studies have investigated the biological activity of imidazole derivatives, providing insights into their mechanisms of action:
Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound. The results indicated that these compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria.
| Compound Name | MIC (mg/mL) | Target Organisms |
|---|---|---|
| Compound A | 0.0039 | S. aureus, E. coli |
| Compound B | 0.025 | Pseudomonas aeruginosa |
| This compound | TBD | TBD |
Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that imidazole derivatives could inhibit cell proliferation effectively. The binding affinity to target proteins was assessed using isothermal titration calorimetry, showing significant interactions with heat shock proteins involved in cancer cell survival.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 1-(3-aminophenyl)-2,3-dihydro-1H-imidazol-2-one, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves cyclization reactions using substituted aniline precursors. For example, imidazolone derivatives are often synthesized via condensation of 3-aminophenyl derivatives with carbonyl-containing reagents under acidic or basic conditions. Optimization strategies include:
- Temperature control : Maintaining reaction temperatures between 60–80°C to prevent side reactions .
- Catalyst selection : Using catalysts like tetra-n-butylammonium bromide for alkylation steps (as seen in analogous benzimidazolone syntheses) .
- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the pure compound .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR spectroscopy : and NMR to verify the imidazolone ring protons (δ 3.5–4.5 ppm for dihydro protons) and aromatic amine signals .
- Mass spectrometry : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H] at m/z 190.0978 for CHNO) .
- X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction can resolve bond lengths and angles (e.g., mean C–C bond length ~1.40 Å in imidazolone analogs) .
Advanced Research Questions
Q. What mechanistic insights exist for the reactivity of this compound in palladium-catalyzed cross-coupling reactions?
- Methodological Answer : The amino group at the 3-position enhances electron density, facilitating oxidative addition with palladium catalysts. Key steps include:
- Ligand design : Use of bidentate ligands (e.g., Xantphos) to stabilize Pd intermediates during coupling with aryl halides .
- Kinetic studies : Monitoring reaction progress via HPLC to identify rate-limiting steps (e.g., reductive elimination vs. transmetalation) .
- Isotopic labeling : -labeled analogs to track nitrogen participation in catalytic cycles .
Q. How do substituents on the phenyl ring influence the biological activity of imidazolone derivatives, and how can this be systematically studied?
- Methodological Answer :
- Comparative SAR analysis : Synthesize analogs with electron-withdrawing (e.g., -NO) or electron-donating (e.g., -OCH) groups and test antimicrobial efficacy against Gram-positive/-negative bacteria .
- Computational modeling : Density Functional Theory (DFT) to calculate Hammett constants (σ) and correlate with bioactivity trends .
- Crystallographic studies : Compare hydrogen-bonding patterns of derivatives (e.g., 4,5-diphenyl vs. 1,3-dihydro variants) to assess stability-activity relationships .
Q. How should researchers address contradictions in reported biological activity data for imidazolone derivatives?
- Methodological Answer :
- Standardized assays : Replicate experiments under consistent conditions (e.g., MIC values using CLSI guidelines for antimicrobial testing) .
- Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify outliers or dose-dependent trends .
- Structural validation : Confirm compound purity via LC-MS before attributing activity discrepancies to structural variations .
Q. What advanced computational tools are available for predicting the reactivity of this compound in novel reactions?
- Methodological Answer :
- Reaction path search software : Tools like GRRM17 or AFIR to explore potential reaction pathways and transition states .
- Machine learning models : Train models on existing imidazolone reaction datasets (e.g., USPTO patents) to predict regioselectivity in alkylation or acylation .
- Molecular dynamics simulations : Simulate solvent effects (e.g., DMSO vs. ethanol) on reaction kinetics using packages like GROMACS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
